Metaglip

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Metaglip is a combination of two oral antihyperglycemic agents used in the management of type 2 diabetes mellitus. Glipizide is a sulfonylurea that stimulates the release of insulin from the pancreas, while metformin hydrochloride is a biguanide that decreases hepatic glucose production, delays glucose absorption from the intestines, and improves insulin sensitivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Glipizide: : The synthesis of glipizide involves the reaction of 5-methylpyrazine-2-carboxylic acid with 4-aminobenzenesulfonamide in the presence of phosphorus oxychloride. The resulting intermediate is then reacted with 1-cyclohexyl-3-(dimethylamino)propylamine to form glipizide .

Metformin Hydrochloride: : Metformin hydrochloride is synthesized by reacting dimethylamine hydrochloride with 2-cyanoguanidine under heating conditions. The reaction yields metformin hydrochloride as a white crystalline powder .

Industrial Production Methods

Industrial production of glipizide and metformin hydrochloride tablets involves the blending of the active pharmaceutical ingredients with excipients, followed by compression into tablets. The tablets are then coated and packaged under controlled conditions to ensure stability and efficacy .

Analyse Chemischer Reaktionen

Glipizide: : Glipizide undergoes oxidation and reduction reactions. It is sensitive to oxidation, which can lead to the formation of sulfoxides and sulfones. Common reagents used in these reactions include hydrogen peroxide and potassium permanganate .

Metformin Hydrochloride: : Metformin hydrochloride is stable under acidic and neutral conditions but can undergo hydrolysis under alkaline conditions. It does not undergo significant oxidation or reduction reactions .

Wissenschaftliche Forschungsanwendungen

Pharmacological Mechanism

Metaglip combines two distinct mechanisms of action:

- Metformin : Decreases hepatic glucose production, enhances insulin sensitivity, and improves glucose uptake in peripheral tissues.

- Glipizide : Stimulates pancreatic insulin secretion by closing ATP-sensitive potassium channels in beta cells.

This dual action makes this compound particularly effective for patients who do not achieve adequate glycemic control with metformin alone or require additional support without resorting to insulin therapy .

Summary of Clinical Trials

Several clinical trials have assessed the efficacy of this compound in patients with inadequate glycemic control. Below is a summary of key findings from these studies:

| Study Type | Duration | Participants | Baseline HbA1c (%) | Final HbA1c (%) | Adjusted Mean Change |

|---|---|---|---|---|---|

| Active-Controlled Trial | 24 weeks | 168 (this compound), 171 (Glipizide), 166 (Metformin) | 9.06 (this compound) | 6.93 | -2.15 |

| Sulfonylurea Monotherapy Trial | 18 weeks | 80 (this compound), 79 (Glipizide), 71 (Metformin) | 8.66 (this compound) | 7.39 | -1.06 |

These trials demonstrate that this compound significantly reduces HbA1c levels compared to both monotherapy options and shows a higher percentage of patients achieving HbA1c <7% .

Case Study 1: Efficacy in Obese Patients

A case study published in a peer-reviewed journal highlighted the effectiveness of this compound in obese patients with type 2 diabetes who had previously failed to achieve glycemic control with lifestyle modifications alone. Over a six-month period, participants experienced an average weight loss of 2 kg alongside a significant reduction in HbA1c levels from 8.5% to 6.8%, indicating improved metabolic control .

Case Study 2: Long-term Safety Profile

Another longitudinal study followed patients on this compound for over two years, assessing its long-term safety and efficacy. The results indicated that while patients maintained improved glycemic control, there were no significant adverse effects related to lactic acidosis or other serious complications commonly associated with metformin use .

Comparative Effectiveness

In comparison to other antidiabetic agents, this compound has shown favorable outcomes in terms of glycemic control and weight management:

| Medication | Average HbA1c Reduction (%) | Weight Change (kg) |

|---|---|---|

| This compound | -2.15 | -0.4 |

| Metformin | -1.46 | -1.9 |

| Glipizide | -1.77 | -0.2 |

This table illustrates that this compound provides superior glycemic control relative to its individual components while maintaining a neutral effect on weight compared to metformin alone .

Wirkmechanismus

Glipizide: : Glipizide stimulates insulin release from pancreatic beta cells by binding to the sulfonylurea receptor, which leads to the closure of ATP-sensitive potassium channels. This results in the depolarization of the cell membrane and the opening of voltage-gated calcium channels, leading to an influx of calcium ions and subsequent insulin release .

Metformin Hydrochloride: : Metformin hydrochloride decreases hepatic glucose production by inhibiting gluconeogenesis and glycogenolysis. It also delays glucose absorption from the intestines and improves insulin sensitivity by increasing peripheral glucose uptake and utilization .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: : Other sulfonylureas similar to glipizide include glyburide and glimepiride. Similar biguanides to metformin hydrochloride include phenformin and buformin .

Uniqueness: : Metaglip combination therapy offers a complementary mechanism of action, providing better glycemic control compared to monotherapy with either agent alone. This combination reduces the risk of hypoglycemia associated with sulfonylureas and enhances the overall efficacy of diabetes management .

Eigenschaften

CAS-Nummer |

869289-66-7 |

|---|---|

Molekularformel |

C25H39ClN10O4S |

Molekulargewicht |

611.2 g/mol |

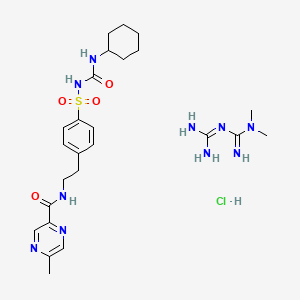

IUPAC-Name |

N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide;3-(diaminomethylidene)-1,1-dimethylguanidine;hydrochloride |

InChI |

InChI=1S/C21H27N5O4S.C4H11N5.ClH/c1-15-13-24-19(14-23-15)20(27)22-12-11-16-7-9-18(10-8-16)31(29,30)26-21(28)25-17-5-3-2-4-6-17;1-9(2)4(7)8-3(5)6;/h7-10,13-14,17H,2-6,11-12H2,1H3,(H,22,27)(H2,25,26,28);1-2H3,(H5,5,6,7,8);1H |

InChI-Schlüssel |

FMUIDSCDMUNUQP-UHFFFAOYSA-N |

SMILES |

CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3.CN(C)C(=N)N=C(N)N.Cl |

Kanonische SMILES |

CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3.CN(C)C(=N)N=C(N)N.Cl |

Synonyme |

metaglip |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.